molecular formula C15H20N2O3 B3240703 Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate CAS No. 1445951-45-0

Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate

Cat. No.: B3240703
CAS No.: 1445951-45-0
M. Wt: 276.33
InChI Key: JWOOAGHIXSMBQV-UHFFFAOYSA-N
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Description

Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate: is a bicyclic compound that features a unique structure combining an oxabicyclo and azabicyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate typically involves the reaction of benzylamine with a suitable oxabicyclo[3.3.1]nonanone derivative. The reaction conditions often require the use of a base, such as sodium hydride, and an appropriate solvent, such as tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries .

Biology and Medicine: Its bicyclic structure can interact with biological targets, making it a candidate for drug development .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxabicyclo and azabicyclo frameworks provide a rigid structure that can fit into the active sites of proteins, influencing their function .

Comparison with Similar Compounds

Uniqueness: Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate is unique due to its specific substitution pattern and the presence of both oxabicyclo and azabicyclo frameworks. This dual framework provides distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

benzyl N-(3-oxa-7-azabicyclo[3.3.1]nonan-9-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c18-15(20-8-11-4-2-1-3-5-11)17-14-12-6-16-7-13(14)10-19-9-12/h1-5,12-14,16H,6-10H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOOAGHIXSMBQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC(C2NC(=O)OCC3=CC=CC=C3)CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate
Reactant of Route 2
Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate
Reactant of Route 3
Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate
Reactant of Route 4
Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate
Reactant of Route 5
Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate
Reactant of Route 6
Reactant of Route 6
Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate

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